molecular formula C27H38O4 B1682006 (23S)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone CAS No. 173388-20-0

(23S)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone

Cat. No. B1682006
M. Wt: 426.6 g/mol
InChI Key: SAODSJHDCZTVAT-CZADFQNYSA-N
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Description

“(23S)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is a Vitamin D receptor antagonist that inhibits osteoclast formation and bone resorption in bone marrow cultures . It is also known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells .

Scientific Research Applications

1. Biological Evaluation and Antagonistic Activity

Saito et al. (2006) conducted a comprehensive study on the synthesis and biological evaluation of novel analogs of 25-dehydro-1alpha-hydroxyvitamin D3-26,23S-lactone. The research focused on the systematic functionalization of the lactone ring and its impact on binding affinity and antagonistic activity. The study highlighted that the orientation and chain-length of the primary alkyl group on the lactone ring significantly influenced the biological activities. The introduction of a C2alpha-functionalization notably enhanced the biological effects, with some compounds showing up to a 1000-fold stronger antagonistic activity compared to the base compound (Saito et al., 2006).

2. VDR Antagonistic Actions and Gene Expression

Ishizuka et al. (2000) explored the antagonistic actions of 1alpha,25-dihydroxyvitamin D(3)-26, 23-lactone analogs on 25-hydroxyvitamin-D(3)-24-hydroxylase gene expression. The study emphasized the antagonistic effects of specific lactone analogs on HL-60 cell differentiation induced by 1alpha,25-dihydroxyvitamin D(3) and highlighted the potential of these analogs in modulating gene expression related to the vitamin D hormone (Ishizuka et al., 2000).

properties

IUPAC Name

(5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22+,23-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODSJHDCZTVAT-CZADFQNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(23S)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone

CAS RN

173388-20-0
Record name TEI 9647
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173388-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TEI 9647
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(23S)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone
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(23S)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone
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(23S)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone
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(23S)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone
Reactant of Route 5
(23S)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone
Reactant of Route 6
Reactant of Route 6
(23S)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone

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